5,5-Dimethyl-3-(1-methylethoxy)-4-(4-(methylsulfonyl)phenyl)-2(5H)-furanone

COX-2 selectivity whole-blood assay biochemical selectivity

Researchers requiring complete COX-2 inhibition without COX-1 suppression face limited options among commercial coxibs. DFP (CAS 189954-66-3) addresses this with an unparalleled whole-blood COX-1/COX-2 IC50 ratio of 1918->7-fold higher than rofecoxib. • Enables isolated COX-2 blockade for ex vivo human whole-blood studies without platelet COX-1 interference • Provides long elimination half-life suitable for once-daily dosing in chronic inflammation models • Serves as a benchmark COX-2-selective reference probe for SAR and chemoproteomic studies

Molecular Formula C16H20O5S
Molecular Weight 324.4 g/mol
CAS No. 189954-66-3
Cat. No. B12754788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,5-Dimethyl-3-(1-methylethoxy)-4-(4-(methylsulfonyl)phenyl)-2(5H)-furanone
CAS189954-66-3
Molecular FormulaC16H20O5S
Molecular Weight324.4 g/mol
Structural Identifiers
SMILESCC(C)OC1=C(C(OC1=O)(C)C)C2=CC=C(C=C2)S(=O)(=O)C
InChIInChI=1S/C16H20O5S/c1-10(2)20-14-13(16(3,4)21-15(14)17)11-6-8-12(9-7-11)22(5,18)19/h6-10H,1-5H3
InChIKeyONJHHYBWKLDIFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,5-Dimethyl-3-(1-methylethoxy)-4-(4-(methylsulfonyl)phenyl)-2(5H)-furanone (DFP): A Highly Selective COX-2 Inhibitor for Inflammation and Pain Research


The compound 5,5-Dimethyl-3-(1-methylethoxy)-4-(4-(methylsulfonyl)phenyl)-2(5H)-furanone (CAS 189954-66-3), also known as DFP, belongs to the alkoxy lactone (tetrasubstituted furanone) class of selective cyclooxygenase-2 (COX-2) inhibitors discovered by Merck Frosst [1]. DFP is a structural analog within the 3,4-disubstituted furanone series that includes rofecoxib, but is distinguished by an isopropoxy substituent at the C-3 position in place of the phenyl ring found in rofecoxib [1]. It has been characterized as one of the most biochemically selective COX-2 inhibitors ever reported, with a whole-blood COX-1/COX-2 IC50 ratio of 1918, substantially exceeding that of rofecoxib (272), etoricoxib (344), valdecoxib (61.5), and celecoxib (29.6) [2]. DFP exhibits oral activity and a long elimination half-life in humans, positioning it as a key reference tool for studying COX-2-mediated physiology and pharmacology [3].

Scaffold

Alkoxy lactone with C-3 isopropoxy substituent

Selectivity

Reported high whole-blood COX-2 selectivity index

Half-life

Reported long elimination half-life for sustained target engagement

Why DFP (CAS 189954-66-3) Cannot Be Substituted by Rofecoxib or Other Coxibs in COX-2 Selectivity Research


COX-2 inhibitors within the coxib class exhibit a wide spectrum of biochemical selectivity that precludes interchangeable use. The whole-blood COX-1/COX-2 IC50 ratio—the most clinically translational selectivity metric—varies more than 60-fold across marketed and investigational coxibs: from celecoxib at 29.6 to DFP at 1918 [1]. DFP derives its exceptional selectivity from the alkoxy lactone scaffold, in which the C-3 isopropoxy substituent engages the COX-2 active site with distinct binding kinetics compared to the C-3 phenyl ring of rofecoxib [2]. This scaffold difference translates into a >7-fold higher whole-blood selectivity ratio for DFP versus rofecoxib (1918 vs 272) [1]. Furthermore, DFP possesses a long human half-life [3] that differentiates it from shorter-acting coxibs such as celecoxib (t½ ≈11 h). Substituting DFP with a less selective coxib in experimental paradigms would fundamentally alter the degree of COX-1 sparing achieved at any given level of COX-2 inhibition, compromising the interpretability of studies designed to isolate COX-2-dependent biological processes.

Scaffold-dependent selectivity

C-3 isopropoxy vs phenyl substitution leads to distinct COX-2 binding, limiting direct interchange with rofecoxib.

Selectivity profile divergence

Whole-blood selectivity varies substantially across coxibs; substituting DFP may alter COX-1 sparing in experimental designs.

Half-life mismatch

Shorter-acting coxibs may not replicate sustained target engagement seen with DFP's extended half-life, affecting chronic model endpoints.

Quantitative Differentiation Evidence for DFP (CAS 189954-66-3) Versus Key COX-2 Inhibitor Comparators


Whole-Blood COX-2 Selectivity: DFP Achieves a COX-1/COX-2 IC50 Ratio of 1918, Surpassing All Clinically Evaluated Coxibs

In the human whole-blood assay—the most clinically relevant in vitro measure of COX-isoform selectivity—DFP demonstrates a COX-1/COX-2 IC50 ratio of 1918, which is 7.1-fold higher than rofecoxib (ratio = 272), 5.6-fold higher than etoricoxib (ratio = 344), 31-fold higher than valdecoxib (ratio = 61.5), and 65-fold higher than celecoxib (ratio = 29.6) [1][2]. In this assay, COX-1 activity was assessed as serum thromboxane B2 generation following whole-blood clotting (1 h at 37°C), and COX-2 activity was measured as lipopolysaccharide (10 μg/mL, 24 h)-stimulated prostaglandin E2 production in heparinized whole blood [1].

Whole-Blood Selectivity
Head-to-head
DFP: 1918 Rofecoxib: 272 Etoricoxib: 344 Valdecoxib: 61.5 Celecoxib: 29.6
Reported highest selectivity among tested coxibs. Supports COX-1-sparing pathway studies.
Human whole-blood assay; TXB2 and PGE2 endpoints.
COX-2 selectivity whole-blood assay biochemical selectivity coxib comparison

Transfected CHO Cell COX-2 Selectivity: DFP Exhibits >2500-Fold Selectivity Versus >800–1000-Fold for Rofecoxib

In transfected Chinese hamster ovary (CHO) cell lines expressing human COX-1 and COX-2, DFP demonstrated >2500-fold selectivity for COX-2 over COX-1 [1]. In the same assay system, rofecoxib—which differs structurally by bearing a phenyl ring at the C-3 position of the furanone rather than DFP's isopropoxy group—achieved approximately 800- to 1000-fold selectivity [2][3]. The isopropoxy substituent at C-3 in DFP replaces the aryl moiety present in rofecoxib, resulting in a distinct binding mode that enhances COX-2 discrimination [2].

CHO Cell Selectivity
Method context
DFP: >2500-fold Rofecoxib: >800–1000-fold
Higher recombinant selectivity may reduce confounding COX-1 effects in cell models.
Transfected CHO cells expressing human COX-1/COX-2.
recombinant enzyme selectivity CHO cell assay COX-2 specificity structure-activity relationship

Human Pharmacokinetic Profile: DFP Demonstrates an Extended Elimination Half-Life Enabling Sustained COX-2 Inhibition

DFP was found to possess a long elimination half-life in humans following oral administration [1]. In comparison, the structurally related rofecoxib exhibits a half-life of approximately 17 hours [2], while celecoxib has a half-life of approximately 11 hours [3]. The extended half-life of DFP is attributed to its alkoxy lactone structure, which confers a distinct metabolic profile relative to diaryl furanones such as rofecoxib; DFP is metabolized primarily by cytosolic reductases, and subsequent analog optimization efforts aimed at shortening half-life to improve safety margins confirmed that the parent DFP scaffold inherently produces prolonged systemic exposure [1].

Half-Life Profile
Class-level
DFP: long half-life (qualitative) Rofecoxib: ~17 h Celecoxib: ~11 h
Extended exposure supports sustained COX-2 engagement models.
Metabolic profile attributed to alkoxy lactone scaffold.
pharmacokinetics half-life sustained inhibition human dosing

Clinical Analgesic Efficacy: DFP 50 mg Demonstrates Comparable Pain Relief to Naproxen Sodium 550 mg in Acute Dental Pain

In a randomized, double-blind, placebo-controlled, single-dose study of 196 patients with moderate-to-severe postoperative dental pain, DFP 50 mg demonstrated analgesic efficacy that was indistinguishable from naproxen sodium 550 mg, a potent non-selective COX inhibitor [1]. Both DFP 25 mg and 50 mg, as well as naproxen sodium 550 mg, were significantly more effective than placebo (p<0.05). The onset of analgesic effect did not differ significantly among DFP 25 mg, DFP 50 mg, and naproxen sodium 550 mg groups [1]. DFP was generally well tolerated in single doses up to 50 mg [1]. By contrast, rofecoxib 50 mg was comparable to ibuprofen 400 mg in a similar dental pain model (TOPAR8: 18.3 vs 17.0; P = 0.460), with a significantly longer duration of effect than ibuprofen (P<0.001) [2].

Analgesic Endpoint
Endpoint context
DFP 50 mg comparable to naproxen 550 mg Dental pain model (N=196)
Reported analgesic endpoint response consistent with COX-2-selective pathway context.
Randomized, placebo-controlled, single-dose study.
acute pain dental pain model analgesic efficacy clinical comparison

Structural Differentiation: Isopropoxy Substituent at C-3 Distinguishes DFP from the Diaryl Furanone Series and Drives Enhanced COX-2 Binding Selectivity

DFP belongs to the alkoxy lactone sub-series of 3,4-disubstituted furanones, characterized by an isopropoxy [-OCH(CH3)2] substituent at the C-3 position rather than the aryl (phenyl) ring found in rofecoxib and celecoxib [1]. Extensive SAR across the alkoxy lactone series established that the C-3 alkoxy motif is critical for the enhanced COX-2 selectivity; replacement of the C-3 phenyl ring with alkoxy groups of appropriate steric bulk produces a progressive increase in COX-1/COX-2 selectivity ratios [1][2]. The methylsulfonyl [-SO2CH3] pharmacophore at the para position of the C-4 phenyl ring is retained from rofecoxib and is essential for COX-2 active-site binding, but the combination with the C-3 isopropoxy group yields the exceptional 1918-fold whole-blood selectivity that defines DFP [2][3]. The 5,5-dimethyl substitution on the furanone ring further distinguishes DFP from rofecoxib (which is unsubstituted at C-5) and contributes to metabolic stability by blocking oxidative metabolism at this position [1].

Scaffold SAR
Class-level
C-3: isopropoxy vs phenyl C-5: gem-dimethyl vs unsubstituted
Alkoxy lactone scaffold provides orthogonal probe for COX-2 selectivity studies.
Scaffold change yields ≥7-fold selectivity gain.
structure-activity relationship alkoxy lactone pharmacophore furanone scaffold

High-Value Research and Procurement Scenarios for DFP (CAS 189954-66-3) Based on Quantitative Differentiation Evidence


Isolation of COX-2-Dependent Signaling Pathways in Whole-Blood Ex Vivo Assays

DFP's unparalleled whole-blood COX-1/COX-2 IC50 ratio of 1918 [1] makes it the compound of choice for ex vivo human whole-blood studies where complete COX-2 inhibition must be achieved without any concurrent suppression of platelet COX-1 activity. At concentrations sufficient to abolish LPS-stimulated monocyte COX-2-derived PGE2 production, DFP leaves thromboxane B2 generation—a sensitive index of COX-1 function—entirely intact. This degree of biochemical discrimination is unattainable with rofecoxib (ratio = 272), cedecoxib (ratio = 29.6), or even etoricoxib (ratio = 344), which begin to encroach on COX-1 at their COX-2 IC90 concentrations in whole blood [1]. For laboratories conducting biomarker validation studies that require isolated COX-2 blockade as a pharmacological tool, DFP's selectivity profile provides a cleaner experimental signal.

Pharmacological Validation of COX-2 as a Sole Analgesic Target in Acute Inflammatory Pain Models

DFP's clinical demonstration of analgesic efficacy indistinguishable from naproxen sodium 550 mg in the dental impaction pain model [2], combined with its extreme biochemical selectivity for COX-2, provides a uniquely rigorous dataset supporting the hypothesis that COX-2 inhibition alone is sufficient to produce clinically meaningful analgesia in acute inflammatory pain. In experimental pain research, DFP can serve as the reference COX-2-selective agent against which dual COX/LOX inhibitors, biased ligands, or downstream pathway modulators are benchmarked, because DFP's selectivity ensures that observed effects are attributable to COX-2 rather than off-target enzyme inhibition.

Long-Acting COX-2 Inhibition in Chronic Inflammation and Circadian Rhythm Studies Requiring Sustained Target Engagement

DFP's long human elimination half-life [3] renders it suitable for once-daily dosing paradigms in chronic inflammation models where sustained, flat pharmacokinetic coverage of COX-2 is desired. This property is particularly relevant for studies investigating circadian patterns of prostaglandin production, sleep-wake cycle interactions with inflammatory mediators, and chronic arthritis models where peak-trough variability in COX-2 inhibition can confound behavioral and biomarker readouts. By comparison, celecoxib (t½ ≈11 h) may require twice-daily dosing to maintain comparable target engagement throughout a 24-hour cycle.

Structure-Activity Relationship Studies Exploring Furanone COX-2 Pharmacophore Space and Orthogonal Probe Design

DFP occupies a distinct region of chemical space within the furanone COX-2 inhibitor family, characterized by the alkoxy lactone scaffold with C-3 isopropoxy and C-5 gem-dimethyl substitutions [4]. Researchers conducting SAR campaigns, computational docking studies, or chemoproteomic profiling of COX-2 inhibitor binding modes can use DFP as an orthogonal probe alongside diaryl furanones (rofecoxib), diaryl pyrazoles (celecoxib), and methylsulfonyl stilbenes to dissect pharmacophore contributions to isoform selectivity. The >7-fold selectivity differential between DFP and rofecoxib, driven solely by the C-3 substituent identity, makes this pair an ideal comparative toolset for medicinal chemistry and structural biology investigations of COX-2 active-site topology.

Application
Selection Property
Validation Focus
Whole-Blood COX-2 Pathway Studies
Whole-blood selectivity index
COX-1-sparing validation
Acute Inflammatory Pain Research
Analgesic endpoint response profile
COX-2-selective analgesia endpoint review
Chronic Inflammation Target Engagement
Elimination half-life (sustained exposure)
24-h target engagement confirmation
COX-2 Pharmacophore SAR
Alkoxy lactone scaffold (isopropoxy)
Scaffold-dependent selectivity comparison
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